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An In-Depth Technical Guide to 3-(Fluoromethyl)azetidine hydrochloride (CAS: 1642298-59-
6) for Advanced Research and Development

Section 1: Executive Summary and Core Concepts

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a
privileged structure in modern medicinal chemistry.[1][2] Its inherent ring strain imparts a rigid,
three-dimensional geometry that offers significant advantages over more common saturated
heterocycles like pyrrolidine or piperidine.[1] This structural rigidity can enhance binding affinity
to biological targets and improve physicochemical properties such as agqueous solubility. When
functionalized with fluorine, as in 3-(Fluoromethyl)azetidine hydrochloride, these benefits
are amplified. The fluoromethyl group is a bioisostere for a hydroxyl or methyl group but can
significantly enhance metabolic stability and modulate basicity (pKa) of the azetidine nitrogen,
making it a highly sought-after building block in drug discovery.[3]

This guide provides a comprehensive technical overview of 3-(Fluoromethyl)azetidine
hydrochloride, identified by CAS Number 1642298-59-6.[4][5] We will delve into its
physicochemical properties, present a representative synthetic strategy with detailed protocols,
discuss its critical applications in pharmaceutical development, and outline essential safety and
handling procedures. The objective is to equip researchers, medicinal chemists, and drug
development professionals with the foundational knowledge and practical insights required to
effectively utilize this valuable synthetic intermediate.
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Section 2: Physicochemical Properties and
Structural Analysis

The unique characteristics of 3-(Fluoromethyl)azetidine hydrochloride stem from its distinct
molecular architecture. The strained four-membered ring provides a well-defined
conformational arrangement, while the electron-withdrawing nature of the fluoromethyl group
influences the molecule's electronic properties and potential for hydrogen bonding.

Table 1: Core Physicochemical and Identification Data

Property Value Source(s)
CAS Number 1642298-59-6 [4]
Molecular Formula CaHoCIFN [41[5]
Molecular Weight 125.57 g/mol [4115]
Boiling Point 93.9+5.0 °C at 760 mmHg [4]

Density 1.0 £0.1 g/cm3 [4]

Polar Surface Area 12 Az [4]

H-Bond Acceptors 1 [4]

H-Bond Donors 1 [4]

| Freely Rotating Bonds| 1 |[4] |

Caption: Chemical structure of 3-(Fluoromethyl)azetidine hydrochloride.

Section 3: Synthesis, Purification, and
Characterization

The synthesis of functionalized azetidines is a non-trivial endeavor due to the inherent ring
strain.[1] Methodologies often require carefully chosen protecting groups and activation
strategies. While the exact proprietary synthesis for this specific compound is not publicly
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detailed, a representative and logical pathway can be constructed based on established
organofluorine chemistry and azetidine synthesis literature.[6]

The core strategy involves constructing a protected 3-hydroxyazetidine intermediate, followed

by a fluorination step, deprotection, and final salt formation. The choice of a nitrogen protecting
group (e.g., Boc or Benzyl) is critical; it must be stable to the fluorination conditions yet readily

cleavable in a later step.

Cleavage of
Protecting Group

6. Final Product
(Purification by Recrystallization)

3. N-Protected
3-(Fluoromethyl)azetidine

Click to download full resolution via product page

Caption: Generalized workflow for the synthesis of 3-(Fluoromethyl)azetidine HCI.

Representative Experimental Protocol: Synthesis

This protocol is a representative example based on common synthetic routes for analogous
compounds and should be adapted and optimized under appropriate laboratory conditions.

e Step 1: Fluorination of N-Boc-3-hydroxyazetidine.

o Rationale: The hydroxyl group at the 3-position is a convenient handle for introducing the
fluorine atom via nucleophilic substitution. A common and effective fluorinating agent for
this transformation is diethylaminosulfur trifluoride (DAST) or its safer analogues. The Boc
(tert-butyloxycarbonyl) group is chosen for its stability under these conditions.

o Procedure: To a solution of N-Boc-3-hydroxyazetidine (1.0 eq.) in anhydrous
dichloromethane (DCM) at -78 °C under a nitrogen atmosphere, slowly add DAST (1.2
eg.). Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
Monitor the reaction progress by TLC or LC-MS.

o Step 2: Work-up and Isolation of Protected Intermediate.
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o Rationale: The reaction must be carefully quenched to neutralize the acidic byproducts

and remove excess reagent.

o Procedure: Slowly pour the reaction mixture into a saturated aqueous solution of sodium
bicarbonate. Separate the organic layer, and extract the aqueous layer twice with DCM.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter,
and concentrate under reduced pressure to yield crude N-Boc-3-(fluoromethyl)azetidine.

o Step 3: Deprotection and Hydrochloride Salt Formation.

o Rationale: The Boc group is readily cleaved under acidic conditions. Introducing
hydrochloric acid at this stage serves the dual purpose of deprotection and formation of
the desired hydrochloride salt, which is often a stable, crystalline solid that is easier to

handle and purify than the free base.

o Procedure: Dissolve the crude intermediate from Step 2 in a minimal amount of methanol
or diethyl ether. Add a solution of 4M HCI in 1,4-dioxane (1.5-2.0 eq.) dropwise with
stirring. A precipitate will typically form. Continue stirring for 2-4 hours at room
temperature.

o Step 4: Purification.

o Rationale: Recrystallization is an effective method for purifying the final salt, removing any

remaining impurities from the reaction sequence.

o Procedure: Collect the solid precipitate by filtration. Wash the solid with cold diethyl ether
to remove non-polar impurities. Recrystallize the crude product from a suitable solvent
system (e.g., methanol/ethyl acetate or ethanol/ether) to yield pure 3-
(Fluoromethyl)azetidine hydrochloride as a white to off-white solid.

Characterization

The identity and purity of the final compound must be confirmed through a suite of analytical
techniques. Commercial suppliers often provide access to this data.[7]

e Nuclear Magnetic Resonance (NMR): 1H, 13C, and °F NMR are essential for structural
elucidation, confirming the presence and connectivity of the azetidine ring and the
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fluoromethy! group.

* Mass Spectrometry (MS): Provides the molecular weight of the free base, confirming the
elemental composition.

¢ High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final
product.

Section 4: Applications in Drug Discovery and
Development

The incorporation of the 3-(fluoromethyl)azetidine moiety is a strategic decision in drug design,
aimed at leveraging the unique properties of both the azetidine core and the fluoromethyl
substituent.
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Caption: Role of the 3-(Fluoromethyl)azetidine scaffold in drug discovery.

e As a Bioisostere and Pharmacophore Element: The azetidine ring serves as a valuable
replacement for other cyclic systems, offering a novel vector in chemical space for lead
optimization. Its rigid structure helps lock in favorable conformations for receptor binding.

» Enhancing Metabolic Stability: Fluorine's high electronegativity strengthens the C-F bond,
making the fluoromethyl group resistant to metabolic oxidation by cytochrome P450
enzymes. This can significantly prolong the half-life of a drug candidate.

e Modulating Physicochemical Properties: The azetidine nitrogen's basicity is attenuated by
the proximal fluoromethyl group, which can be crucial for optimizing cell permeability,
reducing off-target effects (e.g., hERG channel affinity), and improving oral bioavailability.

e Specific Therapeutic Areas:

o Antibacterial Agents: Azetidine derivatives have been incorporated into quinolone
antibiotics, with some demonstrating enhanced activity against resistant strains like
MRSA.[2][4]

o Diabetes and Metabolic Disorders: Azetidine-based compounds have been investigated as
potent inhibitors of dipeptidyl peptidase IV (DPP-1V), a key target in the treatment of type 2
diabetes.[4]

o Medical Imaging: The introduction of fluorine makes this scaffold suitable for developing
18F-Jabeled radiotracers for Positron Emission Tomography (PET) imaging, particularly for
targets within the central nervous system like nicotinic acetylcholine receptors.[4]

Section 5: Safety, Handling, and Storage

Proper handling of 3-(Fluoromethyl)azetidine hydrochloride is essential to ensure laboratory
safety. The compound is classified with the GHSO07 pictogram, indicating it can cause skin and
eye irritation.[4]

Table 2: GHS Hazard and Precautionary Information
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Category

Pictogram

Code

GHSO07

Description Source

Exclamation Mark [4]

Signal Word

Warning

[4]

Hazard Statements

H315

Causes skin irritation. [4]

H319

Causes serious eye

[4]

irritation.

Precautionary -
Prevention

P264

Wash hands
thoroughly after [4]
handling.

P280

Wear protective
gloves/eye
[4][8]

protection/face

protection.

Precautionary -

Response

P302+P352

IF ON SKIN: Wash

with plenty of water.

[4]

P305+P351+P338

IF IN EYES: Rinse
cautiously with water

for several minutes.
Remove contact [4]
lenses, if present and

easy to do. Continue

rinsing.

P332+P313

If skin irritation occurs:
Get medical [4]
advice/attention.

| | P337+P313 | If eye irritation persists: Get medical advice/attention. |[4] |

Handling and Personal Protective Equipment (PPE)

e Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical

fume hood. Ensure eyewash stations and safety showers are readily accessible.[9]
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» Personal Protective Equipment:
o Eye/Face Protection: Wear chemical safety goggles compliant with EN 166 standards.[8]
o Hand Protection: Use chemically resistant gloves (e.qg., nitrile rubber).

o Skin and Body Protection: Wear a lab coat and long-sleeved clothing.[8]

Storage

o Conditions: For long-term stability, store in a tightly sealed container in a cool, dry, and well-
ventilated place. Some suppliers recommend storage at -20°C.

e Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[8]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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